![molecular formula C18H15LiN2O2 B14292867 Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- CAS No. 128376-62-5](/img/structure/B14292867.png)
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a lithium ion coordinated with a pyrimidine ring substituted with two phenylmethoxy groups at the 2 and 4 positions. The presence of these functional groups imparts distinct reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Industry: Utilized in the development of advanced materials and as a component in lithium-ion batteries.
Wirkmechanismus
The mechanism by which Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can displace other metal ions in biological systems, affecting enzyme activity and neurotransmitter release . This displacement can modulate various biochemical pathways, leading to its observed effects in mood stabilization and other therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Another lithium compound with applications in polymerization and photoinitiation.
Lithium carbonate: Widely used as a mood stabilizer in psychiatric treatments.
Lithium citrate: Similar to lithium carbonate, used in the treatment of bipolar disorder.
Uniqueness
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in specialized applications where other lithium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
128376-62-5 |
|---|---|
Molekularformel |
C18H15LiN2O2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
lithium;2,4-bis(phenylmethoxy)-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C18H15N2O2.Li/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16;/h1-10,12H,13-14H2;/q-1;+1 |
InChI-Schlüssel |
RCONOWXYHHPTJY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)COC2=NC(=NC=[C-]2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


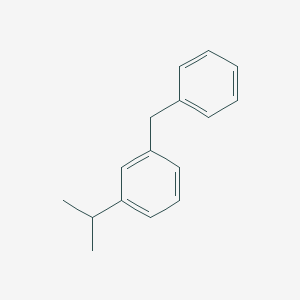
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
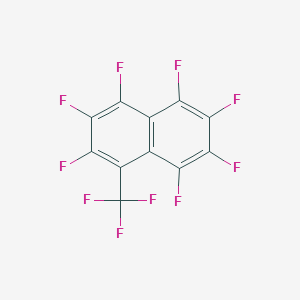
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)
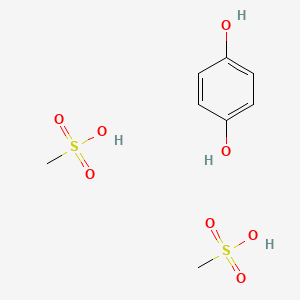

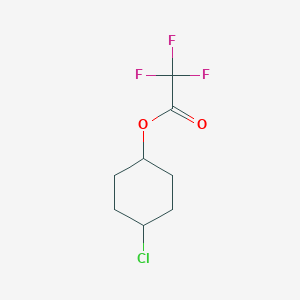
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
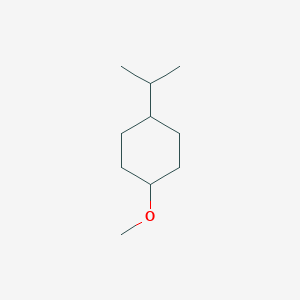
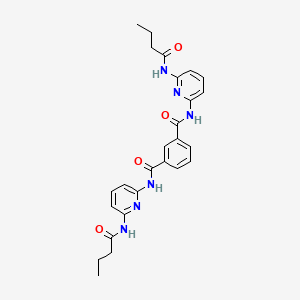

![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
